1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene

Catalog No.
S13066631
CAS No.
643062-86-6
M.F
C18H19ClO
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbe...

CAS Number

643062-86-6

Product Name

1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene

IUPAC Name

1-[2-chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C18H19ClO/c1-3-4-14-5-7-15(8-6-14)13-18(19)16-9-11-17(20-2)12-10-16/h5-13H,3-4H2,1-2H3

InChI Key

ORDFTZYSQDVDNI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)Cl

1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene is a synthetic organic compound that features a complex structure characterized by the presence of a chloro group, a methoxyphenyl group, and a propylbenzene moiety. This compound is part of the broader category of alkylated aromatic compounds and has garnered attention in various fields due to its unique chemical properties and potential applications in medicinal chemistry and materials science.

The molecular formula for 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene is C18H20ClOC_{18}H_{20}ClO, with a molecular weight of approximately 300.81 g/mol. Its structure includes a central ethene unit that connects the chloro and methoxyphenyl groups, contributing to its reactivity and biological activity.

  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions, which can introduce various substituents onto the aromatic system.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of nucleophiles such as amines or thiols.
  • Reduction Reactions: The ethene double bond can be reduced to form alkanes or cyclized to create cyclic structures under appropriate catalytic conditions.

These reactions make the compound versatile for further synthetic applications in organic chemistry.

Research indicates that 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties, possibly linked to its ability to modulate cellular signaling pathways. The methoxy group may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene can be achieved through several methods:

  • Sonogashira Coupling: This method involves coupling an aryl halide (in this case, a chloro derivative) with an alkyne in the presence of a palladium catalyst and base, typically under an inert atmosphere.
  • Electrophilic Addition: Starting from 4-methoxyphenylacetylene, electrophilic addition reactions can be employed to introduce the chloro substituent at the desired position on the ethene backbone.
  • Functional Group Transformations: Subsequent transformations can be performed to modify functional groups on the aromatic rings, allowing for tailored modifications depending on desired properties.

1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammatory diseases or cancers.
  • Material Science: Its unique structure could be utilized in creating advanced materials with specific optical or electronic properties.
  • Organic Synthesis: As a versatile intermediate, it can be used to synthesize more complex organic molecules.

Interaction studies involving 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene focus on its binding affinity to various biological targets. Research suggests that it may interact with receptors involved in inflammation and cancer pathways. Further studies are required to elucidate its precise mechanisms of action and potential therapeutic windows.

Several compounds share structural similarities with 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzeneEthynyl group instead of ethylenePotentially different reactivity patterns due to triple bond
1-[2-(4-Ethoxyphenyl)ethenyl]-4-propylbenzeneEthoxy group instead of chloroDifferent solubility and reactivity characteristics
1-Ethynyl-4-propylbenzeneNo methoxy or chloro substituentsSimpler structure; serves as a baseline for comparison

The unique combination of chloro and methoxy groups in 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene distinguishes it from these similar compounds, influencing its reactivity and biological activity significantly.

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

286.1124429 g/mol

Monoisotopic Mass

286.1124429 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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